Octaethylverdohemochrome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaethylverdohemochrome (OEV) is a synthetic compound that has been widely used in scientific research due to its unique properties. OEV is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an ideal candidate for studying electron transfer processes in biological systems.
Scientific Research Applications
Octaethylverdohemochrome has been used in a variety of scientific research applications due to its unique properties. One of the primary uses of Octaethylverdohemochrome is in studying electron transfer processes in biological systems. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property has been used to study the electron transfer reactions involved in photosynthesis, respiration, and other biological processes.
Mechanism Of Action
The mechanism of action of Octaethylverdohemochrome involves the reversible transfer of electrons between the Octaethylverdohemochrome molecule and other redox-active molecules. In biological systems, Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. The transfer of electrons between Octaethylverdohemochrome and other molecules can be monitored using techniques such as electron paramagnetic resonance spectroscopy and fluorescence spectroscopy.
Biochemical And Physiological Effects
Octaethylverdohemochrome has been shown to have a number of biochemical and physiological effects in biological systems. In particular, Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, such as succinate dehydrogenase. This inhibition can lead to a decrease in cellular respiration and ATP production. Octaethylverdohemochrome has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using Octaethylverdohemochrome in lab experiments is its unique redox properties. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property makes Octaethylverdohemochrome an ideal candidate for studying electron transfer processes in biological systems. However, one of the limitations of using Octaethylverdohemochrome is its potential toxicity. Octaethylverdohemochrome has been shown to induce oxidative stress in cells, which can lead to cell death if not used properly.
Future Directions
There are a number of future directions for research involving Octaethylverdohemochrome. One potential area of research is in the development of new drugs that target the electron transport chain. Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, which could be exploited for therapeutic purposes. Another potential area of research is in the development of new materials for energy storage and conversion. Octaethylverdohemochrome's unique redox properties could be used to develop new materials for batteries and other energy storage devices. Finally, Octaethylverdohemochrome could be used as a tool for studying the role of electron transfer processes in disease states such as cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of Octaethylverdohemochrome involves the reaction of verdohemochrome with eight equivalents of ethyl iodide in the presence of a strong base such as potassium hydroxide. The resulting product is a red crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
CAS RN |
108104-02-5 |
---|---|
Product Name |
Octaethylverdohemochrome |
Molecular Formula |
C45H53FeN6O+ |
Molecular Weight |
749.8 g/mol |
IUPAC Name |
iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |
InChI |
InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |
InChI Key |
LQYBKMOQYKFLMN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
synonyms |
octaethylverdohaemochrome octaethylverdohemochrome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.